1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Description
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a substituted urea derivative characterized by a 3,4-dichlorophenyl group attached to one nitrogen atom and a branched aliphatic chain (3-hydroxy-4,4-dimethylpentyl) on the other. This structural configuration confers unique physicochemical and biological properties, distinguishing it from other urea-based compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)12(19)6-7-17-13(20)18-9-4-5-10(15)11(16)8-9/h4-5,8,12,19H,6-7H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIBHIICDNADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate or carbamate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under optimized conditions. The process would include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of the hydroxy group to a carbonyl group.
Reduction: The compound might be reduced to form different derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could result in various substituted phenyl ureas.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to a desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- The target compound’s aliphatic R2 group contrasts with aryl or heteroaryl substituents in analogs (e.g., cyanophenyl or thiadiazolyl in ), which may reduce steric hindrance during synthesis but increase hydrophobicity.
- Yields for aryl-substituted analogs (e.g., 81.9% for 6g in ) suggest efficient coupling reactions, though data for the target compound’s synthesis are unavailable.
Environmental Persistence and Degradation
- Diuron degrades into 3,4-DCA via intermediates like DCPMU and DCPU, but complete mineralization by microbes is rare .
- The target compound’s branched alkyl chain may slow enzymatic hydrolysis compared to linear analogs (e.g., 1-(3,4-dichlorophenyl)-3-methylurea in ), increasing environmental persistence.
Physicochemical Properties
- Molecular Weight : The target compound’s larger aliphatic chain increases molecular weight compared to simpler derivatives (e.g., C14H11Cl3N2O in vs. ~C14H18Cl2N2O2 for the target).
Biological Activity
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, with CAS number 1421532-53-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of urea derivatives that have been studied for various applications, particularly in pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀Cl₂N₂O₂ |
| Molecular Weight | 319.2 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that compounds with similar structures often act as antimetabolites or inhibitors in biological systems. For instance, related compounds like chloroethylnitrosoureas have demonstrated significant interactions with DNA, leading to cross-linking and subsequent antitumor effects. The mechanism typically involves the formation of reactive intermediates that can bind to nucleophilic sites on DNA, resulting in cytotoxicity and mutagenicity .
Case Studies and Research Findings
- Antitumor Activity : A study examining hydroxylated chloroethylnitrosoureas revealed that structural modifications can significantly alter their therapeutic efficacy. While some derivatives exhibited low toxicity and mutagenicity, others showed higher rates of DNA damage and potential carcinogenic effects. This suggests that the biological activity of urea derivatives may be closely linked to their chemical structure .
- Genotoxicity Assessment : In vitro studies have shown that certain urea compounds can induce DNA damage in cultured cells. For example, comparative studies on related compounds indicated varying degrees of genotoxicity, with some derivatives causing significant DNA single-strand breaks . Such findings highlight the importance of structural features in determining the biological effects of these compounds.
- Photosynthesis Inhibition : Some analogs of urea have been reported to affect chloroplast metabolism and photosynthesis. Investigations into the binding affinities of these compounds to chlorophyll suggest potential applications in herbicide development .
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